molecular formula C8H12N2O B146744 2-((Dimethylamino)methyl)pyridin-3-ol CAS No. 2168-13-0

2-((Dimethylamino)methyl)pyridin-3-ol

Cat. No. B146744
CAS RN: 2168-13-0
M. Wt: 152.19 g/mol
InChI Key: NUMYETXZBQVFDX-UHFFFAOYSA-N
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Description

The compound "2-((Dimethylamino)methyl)pyridin-3-ol" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the dimethylamino group attached to the pyridine ring through a methylene bridge suggests that this compound could exhibit interesting chemical and physical properties, potentially including reactivity towards various organic substrates and utility in the synthesis of heterocyclic systems.

Synthesis Analysis

The synthesis of related pyridinol compounds has been reported, where a general synthetic strategy involved a low-temperature aryl bromide-to-alcohol conversion as the last step. For example, 2,4-dimethyl-6-(dimethylamino)-3-pyridinol was prepared from the corresponding 3-bromopyridine precursor . This suggests that a similar approach could be employed for the synthesis of "2-((Dimethylamino)methyl)pyridin-3-ol," potentially involving the use of a suitable 3-bromopyridine derivative followed by a substitution reaction with a dimethylamino-containing reagent.

Molecular Structure Analysis

The molecular structure of pyridinol derivatives can be influenced by the substituents on the pyridine ring. For instance, the crystal structure of a related compound, 4-(dimethylamino)pyridin-1-ium-2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate), was determined by single-crystal X-ray diffraction, revealing a complex hydrogen-bonded system . This indicates that "2-((Dimethylamino)methyl)pyridin-3-ol" could also form interesting hydrogen-bonded structures, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Pyridinol derivatives have been shown to participate in various chemical reactions. For example, 4-(Dimethylamino)pyridine was used as a catalyst for iodolactonisation reactions , and dimethylaminomethylene amino derivatives have been involved in cycloaddition and Michael-type reactions . This suggests that "2-((Dimethylamino)methyl)pyridin-3-ol" may also be reactive towards electrophilic or nucleophilic species, potentially serving as a versatile reagent in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinol derivatives can be quite diverse. For instance, some pyridinols have been found to be indefinitely stable to air oxidation, while others decomposed upon extended exposure to the atmosphere . The basicity of these compounds can approach physiological pH with increasing electron density in the ring . Additionally, the presence of the dimethylamino group can influence the conformation of the molecule, as seen in 13C NMR chemical shift studies . These findings suggest that "2-((Dimethylamino)methyl)pyridin-3-ol" could exhibit unique stability characteristics and a basicity that might be fine-tuned by the presence of the dimethylamino group.

Scientific Research Applications

Enhanced Methylation

2-((Dimethylamino)methyl)pyridin-3-ol shows promise in enhanced methylation reactions. A study incorporated a similar N,N-(dimethylamino)pyridine monomer into an oligomer, revealing that it could bind weakly with methyl iodide to produce a methylated product. This indicates potential for efficient methylation processes (Heemstra & Moore, 2004).

Photoinduced Intramolecular Electron Transfer

Research on derivatives of 4-(dimethylamino)pyridine, a related compound, demonstrated single charge transfer fluorescence, useful for studying electronic structures in excited states. This has implications for understanding intramolecular electron transfer mechanisms (Szydłowska et al., 2003).

Magnetic Circular Dichroism Studies

Studies on ultraviolet transitions of similar 4-(dimethylamino)pyridine derivatives provide insights into magnetic circular dichroism. This research can contribute to understanding how steric hindrance affects electronic properties in molecules (Szydłowska et al., 2003).

Organocatalysis

A derivative of 2-((Dimethylamino)methyl)pyridin-3-ol has been used as a new organocatalyst, effective in asymmetric Michael addition, indicating its potential in catalysis and reaction mechanism studies (Yan-fang, 2008).

Enantioselective Synthesis

Enantioselective synthesis using 4-(dimethylamino)pyridine derivatives was achieved through chemoenzymatic routes. This application is important in stereoselective constructions and could influence future research in asymmetric catalysis (Busto et al., 2006).

Reagent Applications in Organic Synthesis

The compound's derivatives, such as 2-(dimethylamino)pyridine and 4-(dimethylamino)pyridine, are used as catalytic and stoichiometric reagents in synthesizing various organic compounds. This highlights the compound's versatility in organic synthesis (Strekowski et al., 2013).

Cyanide Detection

A novel heteroleptic iridium(III) complex involving a molecule related to 2-((Dimethylamino)methyl)pyridin-3-ol showed potential as a highly selective and sensitive chemodosimeter for cyanide anions. This application could be significant in environmental and analytical chemistry (Lou et al., 2010).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Relevant Papers

There are several papers related to “2-((Dimethylamino)methyl)pyridin-3-ol” that you might find interesting .

properties

IUPAC Name

2-[(dimethylamino)methyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O/c1-10(2)6-7-8(11)4-3-5-9-7/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMYETXZBQVFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176066
Record name 2-((Dimethylamino)methyl)pyridin-3-ol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Dimethylamino)methyl)pyridin-3-ol

CAS RN

2168-13-0
Record name 2-[(Dimethylamino)methyl]-3-pyridinol
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Record name 2-((Dimethylamino)methyl)pyridin-3-ol
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Record name 2-((Dimethylamino)methyl)pyridin-3-ol
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Record name 2-[(dimethylamino)methyl]pyridin-3-ol
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Record name 2-((DIMETHYLAMINO)METHYL)PYRIDIN-3-OL
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Synthesis routes and methods

Procedure details

To a solution of 4-hydroxypyridine (200 g, 2.10 mol) in water (500 mL) were added 50% aqueous dimethylamine (228 g) solution and 36% aqueous formalin (210 g) solution, and the mixture was stirred at 50° C. for 4 hr. The solvent was evaporated under reduced pressure, and the resulting crystals were collected by filtration to give the title compound (207 g, yield 65%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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